3-Cyclohexylprop-2-en-1-amine 3-Cyclohexylprop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18208991
InChI: InChI=1S/C9H17N/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8,10H2/b7-4+
SMILES:
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

3-Cyclohexylprop-2-en-1-amine

CAS No.:

Cat. No.: VC18208991

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexylprop-2-en-1-amine -

Specification

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name (E)-3-cyclohexylprop-2-en-1-amine
Standard InChI InChI=1S/C9H17N/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8,10H2/b7-4+
Standard InChI Key PQEXQHALYNSSCW-QPJJXVBHSA-N
Isomeric SMILES C1CCC(CC1)/C=C/CN
Canonical SMILES C1CCC(CC1)C=CCN

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-cyclohexylprop-2-en-1-amine, reflects its branched alkene-amine hybrid structure. The cyclohexyl group introduces significant steric bulk and hydrophobicity, while the conjugated double bond in the propene chain enables participation in electrophilic addition and cycloaddition reactions. Key structural parameters can be inferred from related compounds, such as 3-cyclohexylprop-2-enal (C9H14O\text{C}_9\text{H}_{14}\text{O}), which shares the cyclohexyl-propenyl framework .

The amine group’s electron-rich nature facilitates hydrogen bonding with polar solvents and biological targets. Comparative analysis with 3-cyclopropylprop-2-yn-1-amine hydrochloride (C6H10ClN\text{C}_6\text{H}_{10}\text{ClN}) highlights how saturation and substituents alter reactivity: the triple bond in the latter increases rigidity but reduces nucleophilicity compared to the double bond in 3-cyclohexylprop-2-en-1-amine .

Synthetic Methodologies

Horner–Wadsworth–Emmons (HWE) Reaction

The (E)-selective HWE reaction, as demonstrated in recent literature , offers a viable route to construct the prop-2-en-1-amine backbone. This method employs phosphonate esters and aldehydes to form α,β-unsaturated carbonyl intermediates, which can be subsequently functionalized. For example:

R1P(O)(OR2)2+R3CHOR1CH=CHR3+byproducts\text{R}_1\text{P(O)(OR}_2\text{)}_2 + \text{R}_3\text{CHO} \rightarrow \text{R}_1\text{CH=CHR}_3 + \text{byproducts}

Here, R1\text{R}_1 could represent a protected amine group, while R3\text{R}_3 corresponds to the cyclohexyl moiety.

Reductive Amination

Another plausible route involves reductive amination of 3-cyclohexylprop-2-enal with ammonia or primary amines. Using catalysts like palladium on carbon (Pd/C\text{Pd/C}) under hydrogen gas (H2\text{H}_2), the aldehyde group is reduced to an amine:

RCHO+NH3+H2Pd/CRCH2NH2+H2O\text{RCHO} + \text{NH}_3 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{RCH}_2\text{NH}_2 + \text{H}_2\text{O}

This method ensures high atom economy and scalability for industrial production.

Chemical Reactivity and Applications

Electrophilic Additions

The double bond in 3-cyclohexylprop-2-en-1-amine undergoes electrophilic additions with halogens (Br2\text{Br}_2, Cl2\text{Cl}_2) and hydrohalic acids (HCl\text{HCl}, HBr\text{HBr}), producing dihalogenated or β-haloamine derivatives. These intermediates are valuable in synthesizing pharmacologically active compounds.

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions yields 3-cyclohexylprop-2-en-1-one, a ketone derivative useful in fragrance and polymer industries.

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) saturates the double bond, yielding 3-cyclohexylpropan-1-amine, a more stable analogue with applications in corrosion inhibition.

Industrial and Research Applications

While direct applications of 3-cyclohexylprop-2-en-1-amine are understudied, its structural analogs serve as:

  • Ligands in asymmetric catalysis (e.g., cyclohexyl-based phosphines).

  • Monomer precursors for conductive polymers due to the conjugated π-system.

  • Bioactive scaffolds in drug discovery, leveraging the amine’s ability to interact with biological targets.

Comparative Analysis with Structural Analogs

CompoundKey FeatureReactivity Difference
3-Cyclohexylprop-2-enalAldehyde functional groupHigher electrophilicity at carbonyl carbon
CyclohexylmethylamineSaturated backboneReduced conjugation; lower thermal stability
3-Cyclopropylprop-2-yn-1-amineTriple bond; cyclopropyl groupEnhanced rigidity; slower reaction kinetics

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